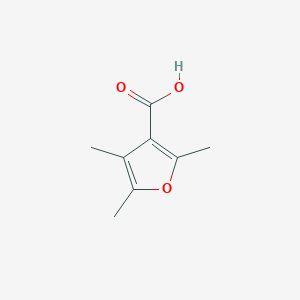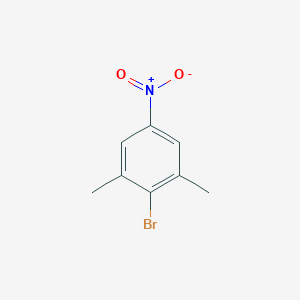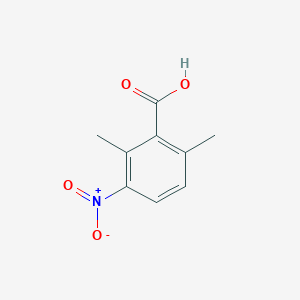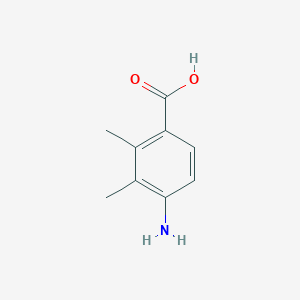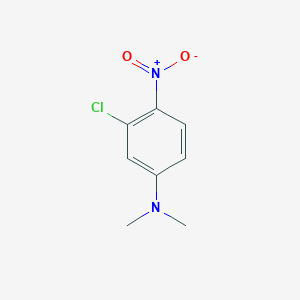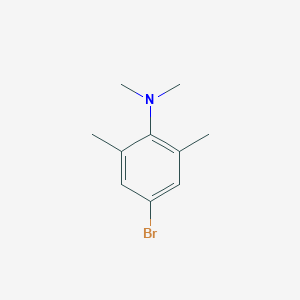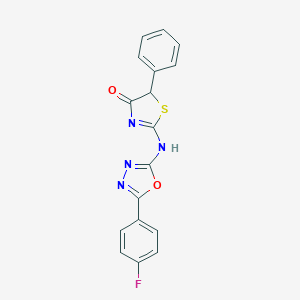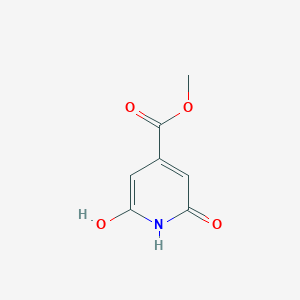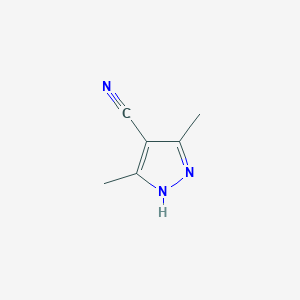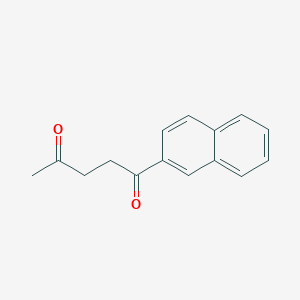
1,4-Pentanedione, 1-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that belongs to the family of diketones. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. In
Mecanismo De Acción
The mechanism of action of 1,4-Pentanedione, 1-(2-naphthalenyl)- is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,4-Pentanedione, 1-(2-naphthalenyl)- are not well studied. However, it has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Pentanedione, 1-(2-naphthalenyl)- in lab experiments include its ability to react with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many future directions for the research of 1,4-Pentanedione, 1-(2-naphthalenyl)-. One potential direction is to study its potential applications as an anti-cancer agent. Another potential direction is to study its potential applications as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.
Conclusion:
In conclusion, 1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that has potential applications in the fields of pharmacology, biochemistry, and physiology. The synthesis of this compound involves the condensation reaction between 2-acetonaphthone and acetylacetone. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. However, further research is needed to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.
Métodos De Síntesis
The synthesis of 1,4-Pentanedione, 1-(2-naphthalenyl)- involves the condensation reaction between 2-acetonaphthone and acetylacetone. The reaction is carried out in the presence of sodium ethoxide as a catalyst. The product is then purified through recrystallization to obtain a pure form of 1,4-Pentanedione, 1-(2-naphthalenyl)-.
Aplicaciones Científicas De Investigación
1,4-Pentanedione, 1-(2-naphthalenyl)- has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Propiedades
Número CAS |
123183-98-2 |
|---|---|
Nombre del producto |
1,4-Pentanedione, 1-(2-naphthalenyl)- |
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylpentane-1,4-dione |
InChI |
InChI=1S/C15H14O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3 |
Clave InChI |
LDLFCZYWHIIMJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



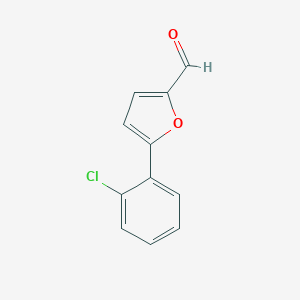

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
